N-[(1s)-2-Amino-1-Phenylethyl]-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)thiophene-2-Carboxamide
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Overview
Description
N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide is a small molecule belonging to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. This compound has been studied for its potential biological activities and interactions with various molecular targets .
Preparation Methods
The synthesis of N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. The synthetic routes typically involve the use of reagents such as arylaldehydes, β-enaminones, and N-propargylic compounds under base-catalyzed conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been studied for its interactions with enzymes and receptors, which could lead to the development of new biochemical tools.
Mechanism of Action
The mechanism of action of N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide involves its interaction with molecular targets such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta. These interactions can modulate various signaling pathways, leading to effects on cell proliferation, survival, and metabolism .
Comparison with Similar Compounds
N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target fibroblast growth factor receptors and have shown potential in cancer therapy.
Pyrrolopyrazine derivatives: These compounds exhibit antibacterial, antifungal, and antiviral activities, and some have kinase inhibition properties.
The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications, particularly in oncology.
Properties
Molecular Formula |
C20H18N4OS |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N4OS/c21-12-16(13-4-2-1-3-5-13)24-20(25)18-7-6-17(26-18)14-8-10-22-19-15(14)9-11-23-19/h1-11,16H,12,21H2,(H,22,23)(H,24,25)/t16-/m1/s1 |
InChI Key |
TWYNGDRSMHRPSY-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)NC(=O)C2=CC=C(S2)C3=C4C=CNC4=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)NC(=O)C2=CC=C(S2)C3=C4C=CNC4=NC=C3 |
Origin of Product |
United States |
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